REACTION_CXSMILES
|
CN(C=[N:5][C:6]1[CH:11]=[CH:10][N:9]([CH3:12])[C:8](=[O:13])[N:7]=1)C.CN>C(O)C>[CH3:12][N:9]1[CH:10]=[CH:11][C:6]([NH2:5])=[N:7][C:8]1=[O:13]
|
Name
|
4-N—(N,N-dimethyl-aminomethylene)-1-methylcytosine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=NC1=NC(N(C=C1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
to stir for 12 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added in 100 mL mad apple-type flask with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
The precipitated white solids were collected
|
Type
|
CUSTOM
|
Details
|
recrystallized in ethanol-water mixture
|
Type
|
CUSTOM
|
Details
|
The object was obtained as white solids (0.61 g, yield, 88%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CN(C=[N:5][C:6]1[CH:11]=[CH:10][N:9]([CH3:12])[C:8](=[O:13])[N:7]=1)C.CN>C(O)C>[CH3:12][N:9]1[CH:10]=[CH:11][C:6]([NH2:5])=[N:7][C:8]1=[O:13]
|
Name
|
4-N—(N,N-dimethyl-aminomethylene)-1-methylcytosine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=NC1=NC(N(C=C1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
to stir for 12 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added in 100 mL mad apple-type flask with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
The precipitated white solids were collected
|
Type
|
CUSTOM
|
Details
|
recrystallized in ethanol-water mixture
|
Type
|
CUSTOM
|
Details
|
The object was obtained as white solids (0.61 g, yield, 88%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |